molecular formula C17H17ClN2O B6602088 N-(4-Chlorophenyl)-2-(3,4-dihydroquinolin-1(2H)-yl)acetamide CAS No. 89474-18-0

N-(4-Chlorophenyl)-2-(3,4-dihydroquinolin-1(2H)-yl)acetamide

Cat. No.: B6602088
CAS No.: 89474-18-0
M. Wt: 300.8 g/mol
InChI Key: WMBSVFUYCPSYGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Chlorophenyl)-2-(3,4-dihydroquinolin-1(2H)-yl)acetamide is an organic compound that belongs to the class of acetamides. This compound features a 4-chlorophenyl group and a 3,4-dihydroquinolin-1(2H)-yl moiety, making it a molecule of interest in various fields of research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-2-(3,4-dihydroquinolin-1(2H)-yl)acetamide typically involves the reaction of 4-chloroaniline with 3,4-dihydroquinoline under specific conditions. The reaction may proceed through the formation of an intermediate, which is then acylated to yield the final product. Common reagents used in this synthesis include acetic anhydride or acetyl chloride, and the reaction is often carried out in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts may also be employed to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-2-(3,4-dihydroquinolin-1(2H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(4-Chlorophenyl)-2-(3,4-dihydroquinolin-1(2H)-yl)acetamide has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-2-(3,4-dihydroquinolin-1(2H)-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor binding, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Chlorophenyl)-2-(1H-indol-3-yl)acetamide: Similar structure but contains an indole moiety.

    N-(4-Chlorophenyl)-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide: Contains a pyrrolopyridine moiety.

Uniqueness

N-(4-Chlorophenyl)-2-(3,4-dihydroquinolin-1(2H)-yl)acetamide is unique due to its combination of a 4-chlorophenyl group and a 3,4-dihydroquinoline moiety, which imparts distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(3,4-dihydro-2H-quinolin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O/c18-14-7-9-15(10-8-14)19-17(21)12-20-11-3-5-13-4-1-2-6-16(13)20/h1-2,4,6-10H,3,5,11-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMBSVFUYCPSYGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)CC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00529529
Record name N-(4-Chlorophenyl)-2-(3,4-dihydroquinolin-1(2H)-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00529529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89474-18-0
Record name N-(4-Chlorophenyl)-2-(3,4-dihydroquinolin-1(2H)-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00529529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.